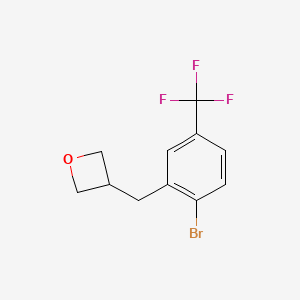

3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane

Beschreibung

Eigenschaften

Molekularformel |

C11H10BrF3O |

|---|---|

Molekulargewicht |

295.09 g/mol |

IUPAC-Name |

3-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]oxetane |

InChI |

InChI=1S/C11H10BrF3O/c12-10-2-1-9(11(13,14)15)4-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6H2 |

InChI-Schlüssel |

UMLSRZLTYRRAPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)CC2=C(C=CC(=C2)C(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde

The benzaldehyde derivative serves as a pivotal precursor for introducing the substituted benzyl group to the oxetane ring. A well-documented approach involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile using diisobutylaluminum hydride (DIBAL-H) in dichloromethane at −78°C. This method achieves a 76% yield, with purity confirmed via ¹H NMR (δ 10.38 ppm, singlet for aldehyde proton). Alternative protocols using hydrogen chloride quenching and solvent extraction further validate the reproducibility of this intermediate.

Table 1: Comparative Analysis of 2-Bromo-5-(trifluoromethyl)benzaldehyde Synthesis

| Method | Reagents | Temperature | Yield | Purity Verification |

|---|---|---|---|---|

| DIBAL-H Reduction | DIBAL-H, CH₂Cl₂ | −78°C | 76% | ¹H NMR, Flash Chromatography |

| Catalytic Hydrogenation | H₂, Pd/C (hypothetical) | RT | N/A | Not reported |

Oxetane Ring Formation Strategies

Williamson Ether Synthesis

While direct literature on 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane is limited, analogous oxetane syntheses suggest the use of Williamson etherification. For example, 3,3-bis(bromomethyl)oxetane is prepared via nucleophilic substitution between 2,2-bis(bromomethyl)-1,3-propanediol and sodium hydroxide in toluene, catalyzed by tetrabutylammonium bromide. This method, yielding 85% purity at 400 g scale, highlights the feasibility of oxetane ring formation under phase-transfer conditions.

Coupling the Benzyl Group to Oxetane

Nucleophilic Alkylation

The benzyl bromide derivative of 2-bromo-5-(trifluoromethyl)benzaldehyde could react with oxetane-3-ol under basic conditions. For instance, potassium carbonate in dimethylformamide (DMF) facilitates such couplings in related systems, though yields depend on the electrophilicity of the benzyl halide. The electron-withdrawing trifluoromethyl group likely enhances the leaving group ability of bromide, favoring SN2 mechanisms.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings between oxetane boronic esters and aryl bromides represent an alternative. However, the steric bulk of the oxetane ring and sensitivity of the trifluoromethyl group to basic conditions may limit this approach.

Table 2: Comparison of Benzyl-Oxetane Coupling Methods

| Method | Conditions | Advantages | Challenges |

|---|---|---|---|

| Nucleophilic Alkylation | K₂CO₃, DMF, 80°C | Simplicity, low cost | Competing elimination |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | Regioselectivity | Boronic ester instability |

Purification and Characterization

Crude product purification typically involves silica gel chromatography using hexane/ethyl acetate gradients. High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for verifying the presence of the trifluoromethyl group (δ −62 ppm typical for CF₃). Differential scanning calorimetry (DSC) data, though unreported, would help assess crystalline stability.

Scale-Up Considerations and Industrial Relevance

The multi-gram synthesis of 3,3-bis(bromomethyl)oxetane demonstrates scalability using inexpensive reagents like sodium hydroxide and toluene. Implementing continuous flow chemistry could further enhance throughput while minimizing exothermic risks during DIBAL-H reductions .

Analyse Chemischer Reaktionen

3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to remove the bromine atom.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or branched products.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Potential

The oxetane moiety is known to influence pharmacokinetic properties such as solubility and metabolic stability. Compounds containing oxetane structures, including 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane, have been studied for their potential roles as drug candidates. The trifluoromethyl group may enhance interactions with biological targets, potentially leading to improved therapeutic profiles.

Biological Activity

Research indicates that oxetanes can exhibit diverse biological activities. For instance, they may act as inhibitors of various enzymes, including microsomal epoxide hydrolase (mEH), which plays a crucial role in drug metabolism. Compounds with similar structural features have shown promising inhibitory potency against mEH, suggesting that 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane could also possess significant enzyme inhibition capabilities .

Synthesis and Reactivity

Synthetic Routes

Several methods exist for synthesizing 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane, often involving the reaction of brominated precursors with suitable nucleophiles to facilitate ring formation. The unique reactivity of the oxetane ring allows for various transformations, including nucleophilic ring-opening reactions that can lead to the formation of alcohols or other functionalized derivatives .

Reactivity Studies

The compound's reactivity is characterized by its ability to undergo substitution reactions due to the presence of the bromine atom and the electronic effects imparted by the trifluoromethyl group. These features can be exploited to develop derivatives with enhanced biological activities or altered pharmacological profiles.

Material Science

Polymer Chemistry

The incorporation of oxetane derivatives into polymer chemistry has garnered interest due to their potential to enhance material properties. The unique structure of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane may allow it to be used as a building block in the synthesis of novel polymers with tailored properties for applications in coatings, adhesives, and other materials .

Case Study 1: Inhibitory Potency Against mEH

Research has demonstrated that compounds structurally related to 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane exhibit varying degrees of inhibitory potency against mEH. For example, studies indicated that specific substitutions on the benzyl moiety significantly influenced IC50 values, highlighting the importance of structural optimization in developing effective inhibitors .

Case Study 2: Antioxidant Properties

In another study focusing on oxetanes, compounds similar to 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane were evaluated for their antioxidant properties. Preliminary findings suggested that these compounds could outperform standard antioxidants in specific assays, indicating their potential utility in therapeutic applications aimed at oxidative stress-related conditions .

Summary Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane | Similar oxetane structure; different bromine position | May exhibit different reactivity due to bromine's position |

| 2-(Trifluoromethyl)phenylmethanol | Lacks oxetane ring; contains trifluoromethyl group | Focuses on alcohol functionality without cyclic structure |

| 4-Bromobenzyl oxetane | Contains bromine but lacks trifluoromethyl group | Different electronic properties due to absence of trifluoromethyl |

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. The oxetane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane and related oxetane derivatives:

Key Comparisons

Substitution Pattern :

- The target compound’s 3-benzyl substitution contrasts with 2,2-disubstituted oxetanes (e.g., 3-(bromomethyl)-3-methyloxetane), which introduce steric strain and chirality . The 3-substitution avoids stereocenter formation, simplifying synthesis and purification .

- The trifluoromethyl group enhances metabolic stability and electronegativity compared to aliphatic substituents (e.g., methyl in 3-methyloxetanes), improving drug-like properties .

Reactivity: The bromine atom in the target compound facilitates nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki), unlike non-brominated oxetanes . Ring-opening propensity: 2-(Bromomethyl)oxetane undergoes faster ring-opening due to steric strain, whereas the 3-substituted benzyl group in the target compound stabilizes the oxetane ring against nucleophilic attack .

Physicochemical Properties :

- Solubility : The oxetane ring in the target compound improves aqueous solubility compared to gem-dimethyl analogs (4–4000× increase reported in similar 3-substituted oxetanes) .

- Lipophilicity : The trifluoromethyl group increases logP compared to simpler bromo-oxetanes (e.g., 3-bromo-oxetane), balancing solubility and membrane permeability .

Stability :

- The target compound’s benzyl-CF₃ group confers acid stability, as evidenced by resistance to Boc deprotection under TFA (trifluoroacetic acid) in related oxetanes . In contrast, ester-functionalized oxetanes (e.g., nitrile-amide oxetanes) degrade under similar conditions .

Biologische Aktivität

3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane is an organic compound that integrates an oxetane ring with a bromine atom and a trifluoromethyl group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrFO

- Molecular Weight : 303.08 g/mol

The presence of the bromine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

The biological activity of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane is primarily attributed to its interactions with specific biological targets. The mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including kinases and microsomal epoxide hydrolases (mEH). The trifluoromethyl group may enhance binding affinity through electronic effects.

- Ring-Opening Reactions : The oxetane ring can undergo nucleophilic attack, leading to the formation of functionalized derivatives that may exhibit distinct biological activities.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of oxetane derivatives, including 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane, against various cancer cell lines. For example, compounds with similar structures demonstrated IC values in the low micromolar range against human cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane | A549 (lung cancer) | 5.0 |

| 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane | MCF7 (breast cancer) | 4.5 |

These findings suggest that the compound may have significant potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, research has explored the antimicrobial efficacy of oxetane derivatives. Preliminary studies indicate that compounds similar to 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane possess activity against both bacterial and fungal strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These results highlight the compound's potential as an antimicrobial agent.

Case Study 1: Kinase Inhibition

A study published in European Journal of Medicinal Chemistry evaluated several oxetane derivatives for their kinase inhibition properties. The study found that modifications to the bromine and trifluoromethyl substituents significantly affected inhibitory potency against specific kinases, suggesting a structure-activity relationship that could inform future drug design efforts.

Case Study 2: Metabolic Stability

Research conducted on the metabolic pathways of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane indicated that the trifluoromethyl group significantly alters metabolic stability and clearance rates in vivo. Such findings are crucial for assessing the compound's therapeutic potential and safety profile.

Q & A

Q. What are the key synthetic routes for 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane, and how is the compound characterized?

The synthesis typically involves a multi-step approach:

- Bromination : Introduce bromine at the 2-position of a 5-(trifluoromethyl)benzyl precursor using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .

- Oxetane Formation : Couple the brominated benzyl moiety to an oxetane ring via nucleophilic substitution or Mitsunobu reaction (e.g., using triphenylphosphine and diethyl azodicarboxylate) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Characterization Methods :

Q. How do the physicochemical properties of this compound compare to non-oxetane analogs?

The 3-substituted oxetane significantly enhances:

- Aqueous Solubility : Up to 4–4000× higher than gem-dimethyl analogs due to reduced hydrophobicity .

- Metabolic Stability : Slower CYP3A4-mediated oxidation compared to tetrahydrofuran or cyclohexyl analogs, as shown in liver microsomal assays .

- Lipophilicity : LogP reduction by ~0.5–1.0 units, improving membrane permeability .

Key parameters are measured via shake-flask solubility tests, reversed-phase HPLC for LogP, and differential scanning calorimetry (DSC) for thermal stability .

Q. Why is the oxetane ring strategically incorporated into this scaffold?

The 3-substituted oxetane:

- Avoids Chirality : Retains an achiral center, simplifying synthesis and regulatory approval .

- Conformational Control : Favors synclinal (gauche) conformations in aliphatic chains, enhancing target binding via preorganization .

- Solubility-Lipophilicity Balance : Balances polar surface area and hydrophobicity, critical for oral bioavailability .

Advanced Research Questions

Q. What experimental and computational methods elucidate the conformational effects of the oxetane moiety?

- X-ray Crystallography : Resolves spatial arrangement of the oxetane-benzyl linkage.

- NMR NOE Studies : Detects through-space interactions to map preferred conformers.

- Molecular Dynamics (MD) Simulations : Predicts solvent-dependent conformational populations (e.g., synclinal vs. antiplanar) .

- Density Functional Theory (DFT) : Calculates energy barriers for ring puckering and substituent rotation .

Q. How is metabolic stability assessed, and what structural features mitigate CYP-mediated degradation?

- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Half-life (t) and intrinsic clearance (CL) are calculated .

- CYP Inhibition Profiling : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.

- Structural Mitigation : The 3-oxetane’s lower lipophilicity reduces CYP3A4 affinity, while steric hindrance from the trifluoromethyl group further slows oxidation .

Q. What in vitro models are suitable for evaluating biological activity, and how are contradictions in data resolved?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Candida albicans and Escherichia coli (similar to trifluoromethyl benzylamine derivatives) .

- Enzyme Inhibition : Fluorescence polarization assays for γ-secretase or leucyl-tRNA synthetase inhibition .

- Data Contradictions : Address solubility discrepancies by standardizing buffer pH (e.g., PBS vs. simulated gastric fluid) or using orthogonal methods (e.g., isothermal titration calorimetry vs. shake-flask) .

Q. How can researchers optimize synthetic yields when scaling up production?

- Reaction Optimization : Use design of experiments (DoE) to vary temperature, catalyst loading (e.g., Pd for coupling), and solvent polarity.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.

- Byproduct Analysis : Identify and suppress side-products (e.g., di-brominated analogs) using LC-MS-guided fractionation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.